N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a phenylsulfonyl group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the cyclocondensation of β-enamino diketones with arylhydrazines to form the pyrazole ring . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The phenylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolones.
Reduction: The bromine substituent can be reduced to form the corresponding hydrogenated pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride (LiAlH~4~), and nucleophiles like sodium azide (NaN~3~) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazolones, while substitution of the bromine atom can yield various substituted pyrazoles .
Scientific Research Applications
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity . The phenylsulfonyl group may enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-Bromo-3,5-dimethyl-1H-pyrazole: A brominated pyrazole derivative with potential bioactivity.
Phenylsulfonyl-substituted pyrazoles: Compounds with similar sulfonyl groups that may exhibit comparable properties.
Uniqueness
N~1~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to its combination of structural features, including the brominated pyrazole ring, the phenylsulfonyl group, and the propyl chain. This combination may confer specific properties, such as enhanced bioactivity or unique reactivity, that are not present in simpler or less substituted pyrazole derivatives .
Properties
Molecular Formula |
C17H22BrN3O3S |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]propanamide |
InChI |
InChI=1S/C17H22BrN3O3S/c1-13-17(18)14(2)21(20-13)11-6-10-19-16(22)9-12-25(23,24)15-7-4-3-5-8-15/h3-5,7-8H,6,9-12H2,1-2H3,(H,19,22) |
InChI Key |
RHKSXDADFUMZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)Br |
Origin of Product |
United States |
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